α-Bromtoluol

Übersicht

Beschreibung

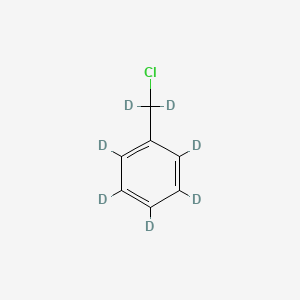

Alpha-Bromo(2H7)toluene, also known as α-Bromo-2,6-dideuteriomethyltoluene, is a colorless or light brown liquid with a distinctive aromatic odor. It has a molecular formula of C7H7Cl .

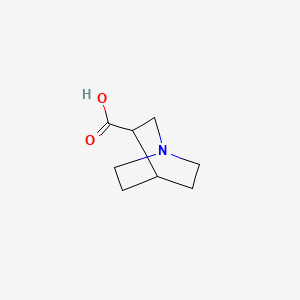

Molecular Structure Analysis

The molecular structure of alpha-Bromo(2H7)toluene is represented by the formula C7H7Cl . The compound has a molecular weight of 133.62 g/mol . The IUPAC name for this compound is 1-[chloro(dideuterio)methyl]-2,3,4,5,6-pentadeuteriobenzene .Physical And Chemical Properties Analysis

Alpha-Bromo(2H7)toluene has a molecular weight of 133.62 g/mol. It has a computed XLogP3 value of 2.3, indicating its lipophilicity. It has no hydrogen bond donor count and no hydrogen bond acceptor count. The compound has a rotatable bond count of 1. Its exact mass and monoisotopic mass are both 133.0675651 g/mol. It has a topological polar surface area of 0 Ų, a heavy atom count of 8, and an isotope atom count of 7 .Wissenschaftliche Forschungsanwendungen

Organische Synthese

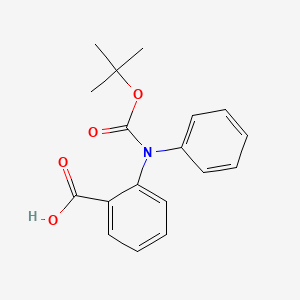

α-Bromtoluol ist ein wertvolles Zwischenprodukt in der organischen Synthese. Es wird bei der α-Bromierung von Carbonylverbindungen eingesetzt, einer Schlüsselreaktion zur Herstellung komplexer Moleküle . Diese Verbindung kann aufgrund ihrer Reaktivität und Stabilität unter verschiedenen Bedingungen als Vorläufer für die Synthese verschiedener Pharmazeutika, Pestizide und anderer Chemikalien dienen .

Pharmazeutische Forschung

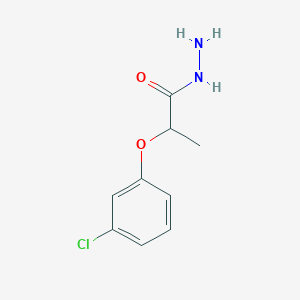

In der pharmazeutischen Forschung wird this compound auf sein Potenzial zur Synthese neuer Medikamentenkandidaten untersucht. Es ist besonders nützlich bei der Bildung von Phenoxyessigsäureamid-Derivaten, die vielversprechend als Therapeutika wirken . Das Bromatom der Verbindung kann durch andere funktionelle Gruppen substituiert werden, wodurch eine Vielzahl von medizinischen Molekülen erzeugt werden kann.

Entwicklung von Pestiziden

Die Rolle von this compound in der Entwicklung von Pestiziden ist bedeutend. Es dient als Baustein für die Synthese verschiedener Pestizidverbindungen. Sein Bromanteil ist gegenüber nukleophiler Substitution reaktiv, einem häufigen Schritt bei der Herstellung vieler Pestizide .

Materialwissenschaften

In den Materialwissenschaften wird this compound bei der Synthese von fortschrittlichen Materialien verwendet. Seine Einarbeitung in Polymere und andere Materialien kann bestimmte Eigenschaften verleihen, wie z. B. eine erhöhte Beständigkeit gegen Abbau oder eine verbesserte elektrische Leitfähigkeit .

Analytische Chemie

This compound findet in der analytischen Chemie als Standard- oder Referenzverbindung in der chromatographischen Analyse Anwendung. Seine eindeutige chemische Struktur ermöglicht es, ihn mit Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) zu trennen und zu identifizieren, was die Analyse komplexer Gemische unterstützt .

Umweltwissenschaften

In den Umweltwissenschaften kann this compound in Studien zur katalytischen Oxidation flüchtiger organischer Verbindungen (VOCs) involviert sein. Das Verständnis seines Verhaltens und seiner Reaktivität kann zur Entwicklung von Methoden zur Reduzierung der Umweltverschmutzung durch VOCs wie Toluol beitragen .

Chemische Bildung

This compound wird auch in Bildungseinrichtungen verwendet, um wichtige Konzepte in der organischen Chemie zu vermitteln. Es bietet ein praktisches Beispiel für α-Bromierungsreaktionen und kann verwendet werden, um Schülern verschiedene experimentelle Techniken zu demonstrieren .

Biochemie

Obwohl this compound nicht direkt in der Biochemie verwendet wird, können seine Derivate in der biochemischen Forschung eingesetzt werden. So können beispielsweise bromierte aromatische Verbindungen verwendet werden, um enzymkatalysierte Reaktionen zu untersuchen oder als Sonden, um biologische Pfade zu untersuchen .

Wirkmechanismus

Target of Action

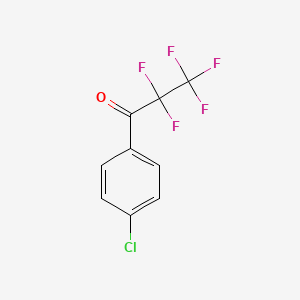

Alpha-Bromo(2H7)toluene, also known as α-Bromo-2,6-dideuteriomethyltoluene, is primarily used in the field of organic chemistry as a brominating agent . It is involved in the α-bromination reaction of carbonyl compounds, which is a significant topic in organic chemistry . The primary targets of this compound are carbonyl compounds, particularly acetophenone derivatives .

Mode of Action

The compound interacts with its targets through a process known as α-bromination . This reaction involves the substitution of an α-hydrogen atom in a carbonyl compound with a bromine atom, resulting in the formation of α-brominated products . The bromination of various acetophenone derivatives is achieved by employing alpha-Bromo(2H7)toluene as the brominating agent .

Biochemical Pathways

The α-bromination reaction of carbonyl compounds affects several biochemical pathways. The α-brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals . These products can also be used in the synthesis of α-keto thioamides via sulfur oxidation of the Csp3–H bond of α-bromo ketones with amines .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its chemical structure, the nature of the solvent used, and the specific conditions of the reaction .

Result of Action

The result of alpha-Bromo(2H7)toluene’s action is the formation of α-brominated products . These products are valuable intermediates in organic synthesis and have wide-ranging applications in the production of various chemicals . For example, an efficient metal- and additive-free synthesis of α-keto thioamides has been developed via sulfur oxidation of the Csp3–H bond of α-bromo ketones with amines .

Action Environment

The action of alpha-Bromo(2H7)toluene is influenced by several environmental factors, including reaction time, reaction temperature, and dosage of the brominating agent . For instance, the bromination of various acetophenone derivatives was found to be most effective at 90 ℃ using acetic acid as a solvent . Furthermore, the compound’s action, efficacy, and stability may also be affected by the presence of other chemicals in the reaction environment .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[chloro(dideuterio)methyl]-2,3,4,5,6-pentadeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXMKQUNVWSEMD-XZJKGWKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208208 | |

| Record name | alpha-Bromo(2H7)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59502-05-5 | |

| Record name | 6-(Chloromethyl-d2)benzene-1,2,3,4,5-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59502-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bromo(2H7)toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059502055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Bromo(2H7)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-bromo(2H7)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

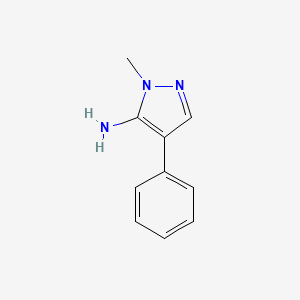

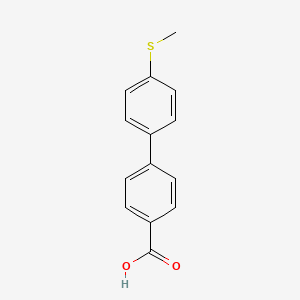

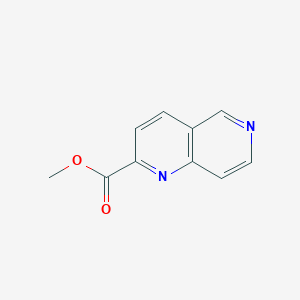

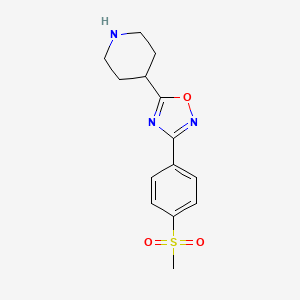

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.